2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide, also known as DAPA or MK-0431, is a small molecule inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that degrades incretin hormones, which play a crucial role in glucose homeostasis. DAPA has been extensively studied for its potential therapeutic use in the treatment of type 2 diabetes mellitus.
作用機序
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide works by inhibiting DPP-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide prolongs the action of incretin hormones, which leads to increased insulin secretion, decreased glucagon secretion, and improved glucose uptake in peripheral tissues.
Biochemical and Physiological Effects
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide has been shown to improve glycemic control, reduce fasting plasma glucose levels, and promote weight loss in patients with type 2 diabetes mellitus. 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide also has beneficial effects on blood pressure, lipid profiles, and markers of inflammation.
実験室実験の利点と制限
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that is easy to synthesize and has a high degree of specificity for DPP-4. However, 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide has limitations in terms of its stability and solubility, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide. One area of interest is the potential use of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide in combination with other antidiabetic agents to improve glycemic control and reduce the risk of cardiovascular events. Another area of interest is the investigation of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide's effects on beta-cell function and insulin resistance. Additionally, there is a need for further research on the safety and long-term efficacy of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide in the treatment of type 2 diabetes mellitus.
合成法
The synthesis of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the amino group on the pyrimidine ring using a protecting group such as tert-butyloxycarbonyl (BOC). The protected pyrimidine is then reacted with thioacetic acid to form the thioester intermediate. The thioester is then reacted with N-methylcarbamoyl chloride to form the final product, 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide.
科学的研究の応用
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. Several clinical trials have demonstrated its efficacy in reducing HbA1c levels, improving beta-cell function, and promoting weight loss. 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide has also been shown to have a low risk of hypoglycemia and cardiovascular events.
特性
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6O2S/c1-11-7(16)14-6(15)3-17-8-12-4(9)2-5(10)13-8/h2H,3H2,1H3,(H4,9,10,12,13)(H2,11,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXMTIVBOPMUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC(=O)CSC1=NC(=CC(=N1)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。